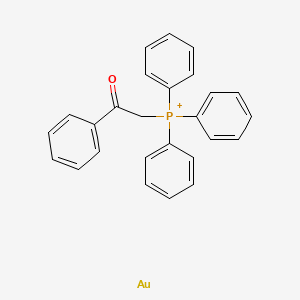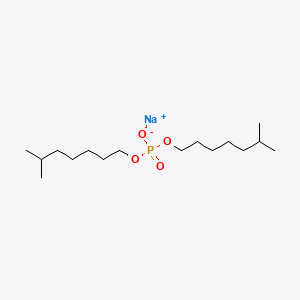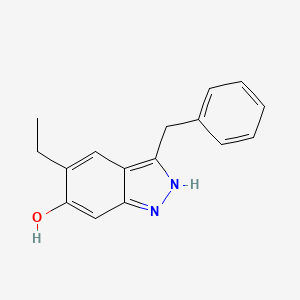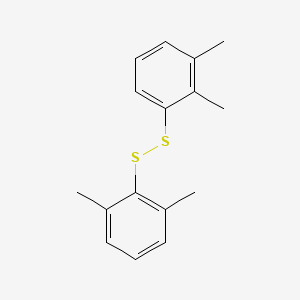
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,6-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific redox properties.
Mecanismo De Acción
The mechanism by which Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl exerts its effects involves the reversible formation and cleavage of the disulfide bond. This redox activity allows the compound to participate in various biochemical processes, including the regulation of protein function and cellular redox homeostasis. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with redox-sensitive enzymes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Disulfide, bis(2,6-dimethylphenyl): Similar structure but with different substitution patterns on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Another related compound with different methyl group positions.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of methyl groups at the 2,3 and 2,6 positions on the aromatic rings can affect the compound’s steric and electronic properties, making it distinct from other disulfide compounds.
Propiedades
Número CAS |
65087-15-2 |
|---|---|
Fórmula molecular |
C16H18S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3 |
Clave InChI |
YASJBOGVCIGVND-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


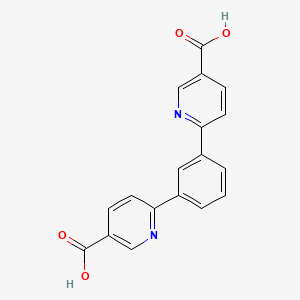

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
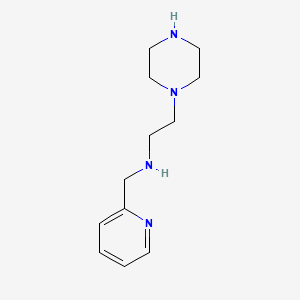


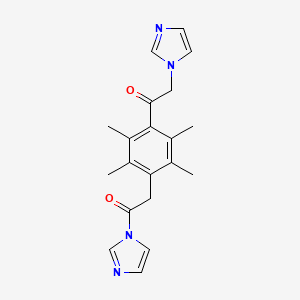
![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
